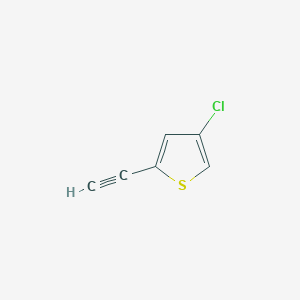

![molecular formula C29H28N4O3S2 B3009155 N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895101-18-5](/img/structure/B3009155.png)

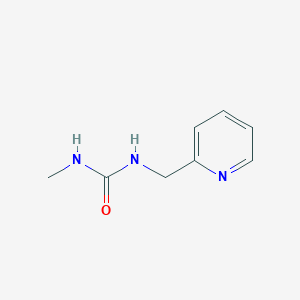

N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a pyrimidine ring, a thiazine ring, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or cyclization reactions .Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazine ring, which is a six-membered ring with one nitrogen atom and one sulfur atom. The presence of these heterocycles suggests that the compound may have interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocycles and the various functional groups. For example, the acetamide group could potentially undergo hydrolysis, and the sulfur atom might be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the ability to form hydrogen bonds .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

Researchers have developed synthetic routes for creating fused thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as electrophilic building blocks. This method allows for the creation of ring-annulated thiazolo[3,2-a]pyrimidinone products, which have potential applications in pharmaceutical research and development (Janardhan et al., 2014).

Antibacterial and Antifungal Activities

Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown significant effectiveness against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Maddila et al., 2016).

Anticonvulsant Activities

A series of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been prepared and evaluated for their anticonvulsant properties. This research extends the understanding of structure-activity relationships within this class of compounds, contributing to the development of new therapeutic agents for seizure management (Kohn et al., 1993).

Chemical Structure and Drug Design

Metabolic Stability Improvement

Investigations into various 6,5-heterocycles have aimed to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research is crucial for enhancing the pharmacokinetic profiles of these inhibitors, making them more effective in clinical applications (Stec et al., 2011).

Future Directions

properties

IUPAC Name |

2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O3S2/c1-18-13-20(3)27(21(4)14-18)31-26(34)17-37-29-30-15-25-28(32-29)23-11-7-8-12-24(23)33(38(25,35)36)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJATEQNMRIOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

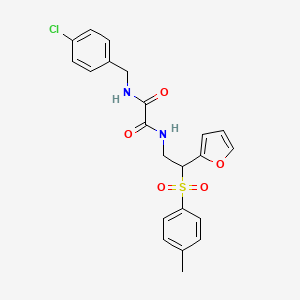

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)

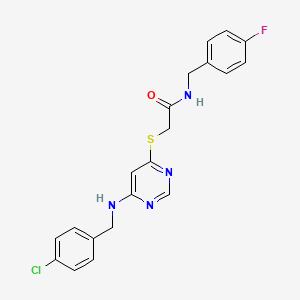

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)

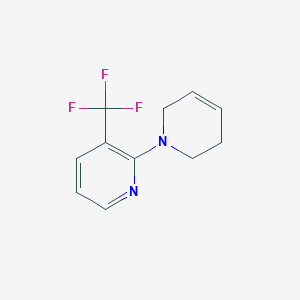

![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)

![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)